molecular formula C10H9NO4 B1591842 4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 209225-00-3

4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No. B1591842
Key on ui cas rn: 209225-00-3
M. Wt: 207.18 g/mol
InChI Key: DBDFIUAOEDQFQG-UHFFFAOYSA-N
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Patent
US06548498B1

Procedure details

A mixture of 2-cyano-2-ethoxycarbonyl-4-nitroindan (21 g, 81 mmol), acetic acid (290 mL), hydrochloric acid (37%, 130 mL) and water (140 mL) was stirred under reflux temperature over night. The acid was evaporated in vacuo and the residue was made alkaline with a 2 M sodium hydroxide solution. The mixture was stirred at room temperature, insoluble matter was filtered and the filtrate was acidified with hydrochloric acid. The obtained precipitate was filtered and washed with water to afford 18 gram of the crude acid: mp ˜140° C.; EIMS (70 eV) m/z (relative intensity) 207 (40, M+).
Name
2-cyano-2-ethoxycarbonyl-4-nitroindan
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C:3]1([C:15]([O:17]CC)=[O:16])[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[N+:12]([O-:14])=[O:13])[CH2:4]1)#N.C(O)(=O)C.Cl>O>[N+:12]([C:9]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:10]=1[CH2:11][CH:3]([C:15]([OH:17])=[O:16])[CH2:4]2)([O-:14])=[O:13]

Inputs

Step One
Name
2-cyano-2-ethoxycarbonyl-4-nitroindan
Quantity
21 g
Type
reactant
Smiles
C(#N)C1(CC2=CC=CC(=C2C1)[N+](=O)[O-])C(=O)OCC
Name
Quantity
290 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
130 mL
Type
reactant
Smiles
Cl
Name
Quantity
140 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux temperature over night
CUSTOM
Type
CUSTOM
Details
The acid was evaporated in vacuo
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature
FILTRATION
Type
FILTRATION
Details
insoluble matter was filtered
FILTRATION
Type
FILTRATION
Details
The obtained precipitate was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2CC(CC2=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 107.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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